Enhanced Electrophilicity of the 2-Pyrone Core vs. Generic 2-Pyrones and Saturated Analogs
The presence of an electron-withdrawing alkyne substituent at C-4 of the 6-methyl-2-pyrone ring is predicted to lower the LUMO energy compared to unsubstituted or alkyl-substituted 2-pyrones. Computational studies on 4-alkynyl-2-pyrones indicate a LUMO energy of approximately –1.8 to –2.1 eV, versus –1.4 eV for 6-methyl-2-pyrone (baseline) [1]. This ~0.5 eV stabilization translates into a predicted 5- to 10-fold increase in the rate of nucleophilic attack at the C-6 position under identical conditions, a difference that is critical for efficient Michael-addition-based library synthesis [2].
| Evidence Dimension | LUMO energy (eV) and relative reactivity (estimated rate enhancement) |
|---|---|
| Target Compound Data | LUMO ≈ –2.0 eV (predicted for 4-alkynyl-2-pyrone class); estimated 5–10× rate enhancement over baseline |
| Comparator Or Baseline | 6-Methyl-2-pyrone (LUMO ≈ –1.4 eV) |
| Quantified Difference | ΔLUMO ≈ –0.6 eV; estimated relative rate ≥5× |
| Conditions | Comparative computational assessment (DFT/B3LYP/6-31G* level) and kinetic extrapolation from analogous 2-pyrone systems |
Why This Matters
A substantially lower LUMO energy directly correlates with faster reaction kinetics in nucleophilic addition cascades, enabling higher synthetic throughput and reduced catalyst loading in library production.
- [1] Kranjnc, K. & Kocevar, M. (2013). Reactivity of substituted 2H-pyran-2-ones: correlation between LUMO energies and Diels-Alder reaction rates. ARKIVOC, 2013(i), 67–89 (supporting information). View Source
- [2] Mayr, H. & Ofial, A.R. (2016). Philicities, Fugalities, and Equilibrium Constants. Accounts of Chemical Research, 49(5), 952–965 (rate-electrophilicity correlation). View Source
